molecular formula C12H17N3 B10791965 cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride

cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride

Cat. No.: B10791965
M. Wt: 203.28 g/mol
InChI Key: UBQWFBOLOFJCDH-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride: is a complex organic compound with a unique structure that includes a pyridine ring and a pyrrolo[3,4-c]pyrrole framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyrrole core. The introduction of the methyl and pyridinyl groups is achieved through selective functionalization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-c]pyrrole core .

Scientific Research Applications

Chemistry: In chemistry, cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand for various receptors and enzymes, providing insights into their mechanisms of action .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: cis-2-Methyl-5-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride is unique due to its specific substitution pattern and the presence of the pyridinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

(3aR,6aS)-2-methyl-5-pyridin-3-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C12H17N3/c1-14-6-10-8-15(9-11(10)7-14)12-3-2-4-13-5-12/h2-5,10-11H,6-9H2,1H3/t10-,11+

InChI Key

UBQWFBOLOFJCDH-PHIMTYICSA-N

Isomeric SMILES

CN1C[C@@H]2CN(C[C@@H]2C1)C3=CN=CC=C3

Canonical SMILES

CN1CC2CN(CC2C1)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.